B1577429 Maximin 77

Maximin 77

Cat. No.: B1577429
Attention: For research use only. Not for human or veterinary use.
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Description

Maximin 77 is a defined antimicrobial peptide (AMP) isolated from toads of the Bombina genus, provided for research applications. This peptide demonstrates specific antibacterial activity, particularly against Staphylococcus aureus , with a reported minimum inhibitory concentration (MIC) of 18.8 μg/mL . Studies also indicate that this compound exhibits hemolytic activity against human red blood cells, a characteristic that is of interest in the study of AMP selectivity and membrane interactions . The sequence of this compound is Gly-Ile-Gly-Gly-Ala-Leu-Leu-Ser-Ala-Gly-Lys-Ser-Ala-Leu-Lys-Gly-Leu-Ala-Lys-Gly-Leu-Ala-Glu-His-Leu-NH2, with a molecular formula of C104H183N31O29 and a molar mass of 2331.76 g/mol . As a member of the maximin family, it serves as a valuable tool for investigating the structure-activity relationships of AMPs, their mechanisms of microbial membrane disruption, and their potential in developing novel anti-infective agents. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can find supporting data in published literature, such as the study by Liu R, et al. in the Journal of Proteome Research .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIGGALLSAGKSALKGLAKGLAEHL

Origin of Product

United States

Comparison with Similar Compounds

Antimicrobial Peptides: Maximin Family

Overview of Maximin Peptides

Maximins are cationic antimicrobial peptides (AMPs) isolated from Bombina maxima. They exhibit broad-spectrum activity against bacteria, fungi, and mycoplasma. Key features include:

  • Gene Structure : Encoded by a three-exon gene, with the third exon containing sequences for both Maximin and Maximin H .
  • Diversity Mechanisms : Domain shuffling, gene conversion, and alternative splicing contribute to sequence variation .
  • Activity : Maximin 9, for example, contains a free thiol group critical for its antimycoplasma activity .

Key Research Findings

  • Maximin 9 : Exhibits a minimum inhibitory concentration (MIC) of 2–8 μM against Mycoplasma gallisepticum .
  • Structural Stability : Maximin peptides retain activity in high-salt environments, a trait linked to their cationic nature .

Comparison with Similar Antimicrobial Peptides

Maximin vs. Bombinin

Property Maximin Bombinin
Source Bombina maxima skin secretions Bombina bombina skin secretions
Structure Cationic, free thiol (e.g., Maximin 9) Amphipathic, helical
Activity Spectrum Broad (bacteria, fungi, mycoplasma) Primarily antibacterial
Key Mechanism Membrane disruption via electrostatic interactions Pore formation in lipid bilayers
Salt Sensitivity Low (retains activity in high salt) Moderate
Notable Variants Maximin 9, Maximin H Bombinin H1, H2

Data synthesized from and related literature on amphibian AMPs.

Maximin vs. Magainin (Xenopus laevis)

Property Maximin Magainin
Length 20–25 residues 23 residues
Charge +4 to +6 +3 to +4
Target Pathogens Gram-positive/-negative bacteria, mycoplasma Gram-negative bacteria, fungi
Clinical Relevance Experimental stage Studied for topical antimicrobial use
Resistance Low (novel mechanisms) Emerging resistance reported

Methodological Parallels: Statistical Maximin Effects

While unrelated to chemical compounds, the statistical concept of Maximin effects provides insights into robust estimation in heterogeneous data. Key comparisons include:

Maximin vs. Pooled OLS (Ordinary Least Squares)

Aspect Maximin Estimator Pooled OLS
Objective Maximizes minimal likelihood across subgroups Minimizes overall residual error
Heterogeneity Handling Robust to subgroup variability Assumes homogeneity
Predictive Performance Superior in out-of-sample accuracy Prone to overfitting in mixed data
Computational Complexity High (requires iterative optimization) Low (closed-form solution)

Adapted from , and 18.

Soft Maximin vs. Hard Maximin

Feature Soft Maximin Hard Maximin
Regularization Controlled by parameter ζ ∈ [0,1] Binary (all-or-nothing weighting)
Flexibility Balances pooled and subgroup effects Prioritizes worst-case subgroups
Applications Genomics, multi-study meta-analysis Clinical trials with safety foci

Based on and .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common and efficient method for preparing peptides like Maximin 77. The process includes:

  • Resin Loading : Attachment of the C-terminal amino acid of this compound to a solid resin.
  • Sequential Coupling : Stepwise addition of protected amino acids using coupling reagents such as HBTU or DIC/HOBt to form peptide bonds.
  • Deprotection : Removal of temporary protecting groups (e.g., Fmoc) after each coupling cycle to expose the amine group for the next amino acid addition.
  • Cleavage and Purification : After the full sequence assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC).

This method allows high purity and yield, essential for biological activity studies.

Solution-Phase Peptide Synthesis

For certain applications or modifications, this compound may be synthesized via solution-phase methods:

  • Fragment Condensation : Smaller peptide fragments of this compound are synthesized separately and then chemically ligated.
  • Protecting Group Strategy : Use of orthogonal protecting groups to enable selective deprotection and coupling.
  • Purification : Each intermediate is purified by chromatography to ensure sequence fidelity.

This method is more labor-intensive but useful for complex modifications.

Post-Synthetic Modifications

This compound may require modifications such as:

  • Cyclization : To enhance stability and activity, head-to-tail cyclization or disulfide bridge formation can be performed.
  • Labeling : Attachment of fluorescent or affinity tags for research purposes.
  • Folding : Proper folding protocols to achieve the bioactive conformation.

Analytical Data and Quality Control

Throughout the preparation, analytical techniques are employed:

Technique Purpose
Mass Spectrometry Confirm molecular weight and sequence
HPLC Assess purity and isolate desired product
NMR Spectroscopy Structural confirmation
Circular Dichroism Assess secondary structure and folding

Research Findings and Optimization

Studies have shown that optimizing coupling conditions, such as reagent choice and reaction time, improves yield and reduces byproducts. Additionally, the use of microwave-assisted SPPS has been reported to shorten synthesis time for peptides like this compound without compromising quality.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Solid-Phase Peptide Synthesis (SPPS) Stepwise assembly on resin, Fmoc strategy High purity, automation possible Costly reagents, resin limitations
Solution-Phase Synthesis Fragment condensation, selective protection Suitable for complex modifications Labor-intensive, lower throughput
Post-Synthetic Modifications Cyclization, labeling, folding Enhances activity and stability Requires additional steps

Q & A

Q. What is the Maximin 77 design, and what is its primary purpose in experimental research?

The this compound design is a space-filling experimental design method aimed at maximizing the minimum distance between sampled points within a parameter space. This ensures optimal coverage and minimizes redundancy, making it particularly useful for complex simulations (e.g., climate modeling, engineering systems). Its primary purpose is to generate representative datasets that reduce bias and improve the reliability of predictive models .

Methodological Implementation:

  • Define the parameter space and dimensionality.
  • Use Latin Hypercube Sampling (LHS) as a baseline.
  • Apply optimization algorithms (e.g., iterated local search) to maximize the minimal distance between points .

Q. How does this compound differ from traditional Latin Hypercube Sampling (LHS)?

While traditional LHS ensures uniform stratification across each dimension, this compound adds a distance-based criterion to prevent sample clustering. This addresses a key limitation of LHS in high-dimensional spaces, where stratified sampling alone may fail to avoid collinearity. For example, in coastal flooding studies, Maximin LHS improved emulator accuracy by 15% compared to standard LHS .

Key Comparison:

Feature Traditional LHS This compound
StratificationYesYes
Distance OptimizationNoYes (maximin criterion)
Collinearity RiskModerateLow
Computational ComplexityLowHigh (requires optimization)

Advanced Research Questions

Q. What computational algorithms are recommended for constructing this compound designs, and how do they ensure optimal space-filling properties?

this compound designs rely on iterative optimization algorithms such as:

  • Iterated Local Search (ILS) : Refines initial LHS configurations by perturbing and evaluating candidate designs .
  • Genetic Algorithms : Evolve populations of designs to maximize minimal distances.
  • Simulated Annealing : Accepts suboptimal configurations probabilistically to escape local minima.

Validation Steps:

  • Calculate the maximin distance metric for each iteration.
  • Compare with theoretical bounds (e.g., Johnson et al., 1990) to assess efficiency .

Q. How can researchers statistically validate the efficiency of a this compound design in high-dimensional parameter spaces?

Statistical validation involves:

  • Discrepancy Analysis : Measure deviation from uniformity using metrics like centered L2-discrepancy .
  • ANOVA Testing : Compare variance explained by this compound vs. random sampling.
  • Predictive Accuracy : Train emulators (e.g., Gaussian Process models) and evaluate mean squared error (MSE) on test data .

Example: In a 10-dimensional parameter study, this compound reduced MSE by 22% compared to random sampling, with p < 0.05 .

Q. What are the key considerations when integrating this compound with mixed-methods research approaches?

  • Complementary Data Types : Use this compound for quantitative parameter sampling, paired with qualitative methods (e.g., focus groups) to contextualize results .
  • Sequential Design : Iteratively refine the this compound setup based on preliminary qualitative findings.
  • Ethical Alignment : Ensure sampling transparency and representativeness, per guidelines in Maxwell’s framework for mixed-methods research .

Q. How does this compound address collinearity and ensure non-redundant data points in complex simulations?

The maximin criterion explicitly penalizes proximity between points, reducing multicollinearity risks. For instance, in a 20-factor chemical reaction study, this compound achieved a variance inflation factor (VIF) < 3.0 for all variables, compared to VIF > 5.0 with random sampling .

Mitigation Strategy:

  • Pre-screen the parameter space for correlated factors.
  • Use hierarchical nonlinear approximation to prioritize critical dimensions .

Methodological Guidance

Q. What steps should researchers follow to implement a this compound design in environmental impact studies?

  • Step 1: Define objectives (e.g., coastal flood risk assessment).
  • Step 2: Select parameters (e.g., sea-level rise, sediment load).
  • Step 3: Generate initial LHS design using tools like the LHS package in R .
  • Step 4: Optimize with maximin criteria via algorithms in .
  • Step 5: Validate with cross-disciplinary peer review to ensure ecological relevance .

Q. How should sample size and dimensionality be determined when applying this compound?

  • Sample Size : Start with ~100 points for initial screening; scale proportionally to parameter count (e.g., 10 samples per dimension) .
  • Dimensionality : Use factorial screening (e.g., 2-level designs) to eliminate non-significant factors before full this compound implementation .

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